N-(3-bicyclo[3.1.0]hexanyl)-5-bromo-2-cyclopropylpyrimidine-4-carboxamide
Description
N-(3-bicyclo[310]hexanyl)-5-bromo-2-cyclopropylpyrimidine-4-carboxamide is a complex organic compound featuring a bicyclic hexane structure, a brominated pyrimidine ring, and a cyclopropyl group
Properties
IUPAC Name |
N-(3-bicyclo[3.1.0]hexanyl)-5-bromo-2-cyclopropylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c15-11-6-16-13(7-1-2-7)18-12(11)14(19)17-10-4-8-3-9(8)5-10/h6-10H,1-5H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOZIJXUOOCYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C(=O)NC3CC4CC4C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-5-bromo-2-cyclopropylpyrimidine-4-carboxamide typically involves a multi-step process. One common approach is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which has been shown to produce bicyclo[3.1.0]hexanes with high diastereoselectivity . This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bicyclo[3.1.0]hexanyl)-5-bromo-2-cyclopropylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-(3-bicyclo[3.1.0]hexanyl)-5-bromo-2-cyclopropylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-5-bromo-2-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The bicyclic hexane structure and the brominated pyrimidine ring may confer high binding affinity to certain proteins, potentially inhibiting their function or modulating their activity. The exact pathways involved would depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic hexane structure and are used in drug discovery for their conformational rigidity and potential bioactivity.
Brominated pyrimidines: Compounds with bromine atoms on the pyrimidine ring are often used in medicinal chemistry for their ability to participate in various chemical reactions and interactions with biological targets.
Uniqueness
N-(3-bicyclo[3.1.0]hexanyl)-5-bromo-2-cyclopropylpyrimidine-4-carboxamide is unique due to the combination of its bicyclic hexane structure, brominated pyrimidine ring, and cyclopropyl group. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
